molecular formula C18H26Mn B1506441 (S)-amino-pyridin-3-yl-aceticacid

(S)-amino-pyridin-3-yl-aceticacid

Cat. No.: B1506441
M. Wt: 297.3 g/mol
InChI Key: FUUKHNRDHFIZLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Amino-pyridin-3-yl-acetic acid (CAS 59966-29-9) is a chiral pyridine derivative featuring an acetic acid moiety and an amino group attached to the pyridine ring at position 2. Its molecular formula is C₇H₈N₂O₂, and it is commonly encountered as a hydrochloride salt (as noted in ). Its structure combines the hydrogen-bonding capacity of the amino and carboxylic acid groups with the aromatic heterocyclic properties of pyridine, enabling diverse reactivity and solubility profiles .

Properties

Molecular Formula

C18H26Mn

Molecular Weight

297.3 g/mol

IUPAC Name

manganese(2+);1,2,3,5-tetramethylcyclopenta-1,3-diene

InChI

InChI=1S/2C9H13.Mn/c2*1-6-5-7(2)9(4)8(6)3;/h2*6H,1-4H3;/q2*-1;+2

InChI Key

FUUKHNRDHFIZLM-UHFFFAOYSA-N

Canonical SMILES

CC1[C-]=C(C(=C1C)C)C.CC1[C-]=C(C(=C1C)C)C.[Mn+2]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

Table 1: Key Structural Features of Comparable Pyridine Derivatives
Compound Name Substituents (Position) Functional Groups CAS Number Stereochemistry
(S)-Amino-pyridin-3-yl-acetic acid Amino (3), acetic acid (side chain) NH₂, COOH 59966-29-9 S-configuration
(6-Aminopyridin-3-yl)acetic acid Amino (6), acetic acid (side chain) NH₂, COOH 39658-45-2 Not specified
6-Amino-3-pyridinecarboxylic acid Amino (6), carboxylic acid (3) NH₂, COOH 3167-49-5 Not specified
N-(3-Hydroxypyridin-2-yl)acetamide Hydroxy (2), acetamide (side chain) OH, CONH₂ Not specified
[(S)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid Isopropyl-methyl-amino (piperidine), acetic acid N-alkyl, COOH 1032684-85-7 S-configuration
Key Observations :

Positional Isomerism: The compound (6-Aminopyridin-3-yl)acetic acid (CAS 39658-45-2) differs from the target compound by the position of the amino group (6 vs. 3). This alters electronic effects, with the amino group at position 6 likely reducing the acidity of the pyridine ring compared to position 3 . 6-Amino-3-pyridinecarboxylic acid (CAS 3167-49-5) replaces the acetic acid side chain with a directly attached carboxylic acid group. This increases rigidity and acidity (pKa ~2–3 for pyridinecarboxylic acids vs. ~4–5 for acetic acid derivatives) .

Functional Group Variations: N-(3-Hydroxypyridin-2-yl)acetamide () substitutes the carboxylic acid with an acetamide group, enhancing lipophilicity and reducing hydrogen-bonding capacity. Such derivatives are often explored for improved membrane permeability in drug design . The Parchem series (Evidences 9–11) introduces bulky substituents (e.g., isopropyl-methyl-amino, benzyloxycarbonyl-cyclopropyl-amino) on heterocyclic cores. These modifications improve metabolic stability and target affinity, as seen in kinase inhibitors or protease antagonists .

Stereochemical Specificity: The (S)-configuration in the target compound and Parchem analogs (e.g., CAS 1032684-85-7) is critical for enantioselective interactions, such as binding to chiral receptors or enzymes. For example, (S)-configured amino acids are preferentially incorporated into peptide therapeutics .

Table 2: Inferred Properties Based on Structural Features
Compound Solubility (Predicted) Reactivity Potential Applications
(S)-Amino-pyridin-3-yl-acetic acid High (polar groups) Salt formation, peptide coupling Pharmaceutical intermediates
(6-Aminopyridin-3-yl)acetic acid Moderate Chelation, nucleophilic substitution Agrochemical intermediates
6-Amino-3-pyridinecarboxylic acid Low (rigid structure) Metal coordination, esterification Coordination chemistry
Parchem derivatives (e.g., CAS 1032684-85-7) Variable (bulky groups) Enzyme inhibition, receptor modulation Drug discovery (kinase inhibitors)
Research Findings :
  • Hydrochloride Salt Utility : The hydrochloride form of the target compound () enhances stability and solubility, making it preferable for formulation in aqueous systems .
  • Metabolic Stability : Cyclopropyl-containing analogs (e.g., ) resist oxidative metabolism, extending half-life in vivo compared to simpler pyridine derivatives .
  • Biological Activity : Pyridine-acetic acid hybrids are frequently used in kinase inhibitor design due to their ability to mimic ATP’s adenine moiety. For example, the compound in employs a pyrrolo[3,2-b]pyridin-3-yl acetic acid group for target engagement .

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